2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Overview
Description
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves the reaction of 2-chloroaniline with an appropriate acylating agent, followed by the introduction of the cyano and methylbutan-2-yl groups. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The specific details would depend on the industrial setup and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different set of products compared to reduction or substitution.
Scientific Research Applications
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroanilino)acetamide: Lacks the cyano and methylbutan-2-yl groups.
N-(2-cyano-3-methylbutan-2-yl)acetamide: Lacks the 2-chloroanilino group.
Uniqueness
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to the presence of both the 2-chloroanilino and the cyano-3-methylbutan-2-yl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(2-chloroanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-10(2)14(3,9-16)18-13(19)8-17-12-7-5-4-6-11(12)15/h4-7,10,17H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVNQXTLUTFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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